Mycotrienin I
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Overview
Description
Mycotrienin I is a member of the ansamycin family of antibiotics, known for its unique structure and potent biological activities It is a triene-ansamycin compound, which means it contains three conjugated double bonds within its ansamycin structure
Mechanism of Action
Target of Action
Ansatrienin A, also known as Mycotrienin I, is an ansamycin antibiotic and antifungal agent . It primarily targets the parathyroid hormone-induced calcium release and pp60c-srcM kinase . These targets play crucial roles in bone resorption and kinase activity, respectively .
Mode of Action
Ansatrienin A interacts with its targets by inhibiting their activities. It inhibits parathyroid hormone-induced calcium release (IC50 = 64 nM), which is a measure of bone resorption . It also inhibits pp60c-srcM kinase (IC50 = 100 nM), a protein involved in cellular signaling .
Biochemical Pathways
It’s known that it potentiates the chemotherapeutic action of several clinical anti-cancer agents . This suggests that it may interact with biochemical pathways related to cancer cell proliferation and survival.
Pharmacokinetics
It’s known that ansatrienin a is soluble in ethanol, methanol, dmf, or dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Ansatrienin A displays potent anticancer activity against cell lines and inhibits osteoclastic bone resorption . It also significantly potentiates the action of several clinical anti-cancer agents . This suggests that Ansatrienin A could have potential therapeutic applications in cancer treatment and bone-related disorders.
Action Environment
The action, efficacy, and stability of Ansatrienin A can be influenced by various environmental factors. For instance, the solubility of Ansatrienin A in different solvents could affect its distribution and action in the body . .
Biochemical Analysis
Biochemical Properties
Ansatrienin A interacts with various enzymes and proteins. It acts as an inhibitor of parathyroid hormone-induced calcium release, a measure of bone resorption, and pp60 c-srcM kinase . It also inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .
Cellular Effects
Ansatrienin A has significant effects on various types of cells and cellular processes. For instance, it has been found to have antiproliferative effects against pancreatic cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ansatrienin A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is proposed to be generated via intramolecular [3 + 2] oxidative cycloaddition, achieved by photocatalytic reaction with UV light and oxygen .
Metabolic Pathways
Ansatrienin A is involved in several metabolic pathways. The AstG1 gene has been identified as a pathway-specific positive regulator for the biosynthesis of Ansatrienin A
Preparation Methods
The synthesis of Mycotrienin I involves a highly convergent asymmetric approach. The process includes the synthesis and coupling of the C9−C16 subunit and the aromatic subunit. The key steps in the synthesis involve the use of chiral allylsilane bond construction methodology. The C12 and C13 stereocenters are introduced using an asymmetric crotylsilylation reaction, while the C11 stereocenter is installed via a chelate-controlled addition of allyltrimethylsilane. The C14−C15 trisubstituted double bond is formed through the reductive opening of an α,β-unsaturated lactone .
Chemical Reactions Analysis
Mycotrienin I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas with palladium on carbon (for reduction), and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of dihydro derivatives, while oxidation can result in the formation of epoxides or other oxidized products .
Scientific Research Applications
Mycotrienin I has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying asymmetric synthesis and complex molecule construction. In biology, it has been studied for its antibiotic properties and its ability to inhibit protein synthesis. In medicine, this compound is being investigated for its potential use as an anti-inflammatory agent and its ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by pro-inflammatory cytokines .
Comparison with Similar Compounds
Mycotrienin I is part of the triene-ansamycin group of compounds, which includes Mycotrienin II, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ. These compounds share similar structural features and biological activities. this compound is unique in its specific stereochemistry and its potent inhibitory effects on protein synthesis. Compared to other similar compounds, this compound has shown stronger inhibition of ICAM-1 expression induced by pro-inflammatory cytokines .
Properties
CAS No. |
82189-03-5 |
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Molecular Formula |
C36H48N2O8 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1 |
InChI Key |
WWUVMHRJRCRFSL-UOZMSBJPSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(\[C@@H]1O)/C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Appearance |
Yellow Powder |
Synonyms |
ansatrienin A mycotrienin I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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